TETRAHYDROTHIOPHENE-2,2,5,5-D4

Vue d'ensemble

Description

TETRAHYDROTHIOPHENE-2,2,5,5-D4 is a deuterated analog of thiolane, a sulfur-containing heterocyclic compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of TETRAHYDROTHIOPHENE-2,2,5,5-D4 typically involves the deuteration of thiolane. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

TETRAHYDROTHIOPHENE-2,2,5,5-D4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound back to its thiolane form using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

Reduction: LiAlH4, ether as a solvent, low temperatures.

Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiolane.

Substitution: Various substituted thiolane derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Tetrahydrothiophene-2,2,5,5-D4 is utilized in organic synthesis due to its unique structural properties. Its deuterated form allows for the study of reaction mechanisms through isotopic labeling. This is particularly useful in:

- Mechanistic Studies : The incorporation of deuterium enables researchers to trace the pathways of chemical reactions and understand the kinetics involved. For instance, studies have shown that the reaction of tetrahydrothiophene with hydroxyl radicals can be analyzed to determine the rates and mechanisms of oxidative processes .

- Synthesis of Complex Molecules : It serves as a building block in the synthesis of various heterocyclic compounds. The presence of sulfur in its structure allows for versatile reactions such as nucleophilic substitutions and cyclizations .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy:

- Mass Spectrometry : The deuterated compound provides a distinct mass signature that aids in the quantification and identification of sulfur-containing compounds in complex mixtures. Its use enhances the accuracy of mass spectrometric analyses by minimizing background noise from non-deuterated analogs .

- NMR Spectroscopy : The presence of deuterium alters NMR signals, allowing for improved resolution and sensitivity in detecting low-abundance species. This property is particularly beneficial in studying reaction intermediates and products in real-time .

Pharmaceutical Applications

The compound's potential as an intermediate in drug development is noteworthy:

- Drug Design : Tetrahydrothiophene derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties. The deuterated version may enhance metabolic stability and bioavailability of pharmaceutical candidates .

- Targeted Drug Delivery : Research indicates that compounds like tetrahydrothiophene can be integrated into nanocarriers for targeted delivery systems in cancer therapy. The unique properties of the compound facilitate the design of drug-loaded nanoparticles that can improve therapeutic efficacy while minimizing side effects .

Case Study 1: Mechanistic Insights into Radical Reactions

A theoretical study investigated the gas-phase reactions involving this compound with hydroxyl radicals. The findings revealed detailed insights into the reaction pathways and kinetics, demonstrating how isotopic labeling can elucidate complex reaction mechanisms .

Case Study 2: Application in Nanotechnology

Recent advancements have shown that tetrahydrothiophene derivatives can be utilized in synthesizing nanoparticles with enhanced properties for biomedical applications. These nanoparticles have demonstrated improved drug delivery mechanisms due to their unique chemical interactions with biological systems .

Mécanisme D'action

The mechanism of action of TETRAHYDROTHIOPHENE-2,2,5,5-D4 involves its interaction with molecular targets through its sulfur atom and deuterium atoms. The presence of deuterium can influence the compound’s binding affinity and reactivity, leading to altered biological and chemical behavior. The pathways involved include:

Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with sulfur-containing substrates.

Metabolic Pathways: Deuterium incorporation can affect the metabolic stability and degradation pathways of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A non-peroxide forming ether with similar solvent properties.

2,5-Dimethylfuran: Another heterocyclic compound with different reactivity due to the absence of sulfur.

Uniqueness

TETRAHYDROTHIOPHENE-2,2,5,5-D4 is unique due to its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. This uniqueness makes it valuable in studies of isotope effects and in applications requiring enhanced stability and altered reactivity.

Activité Biologique

Tetrahydrothiophene-2,2,5,5-D4 (THT-D4) is a deuterated derivative of tetrahydrothiophene, a five-membered heterocyclic compound containing sulfur. The incorporation of deuterium atoms enhances its utility in biological and chemical research, particularly in metabolic studies and pharmacokinetics. This article explores the biological activity of THT-D4, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

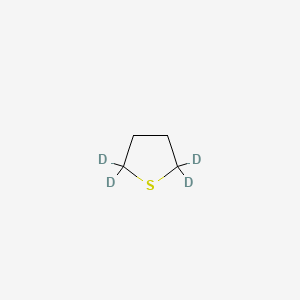

THT-D4 is characterized by the presence of four deuterium atoms at the 2 and 5 positions of the tetrahydrothiophene ring. This unique isotopic labeling allows for enhanced tracking of molecular interactions in biological systems.

Mechanisms of Biological Activity

The biological activity of THT-D4 can be attributed to several mechanisms:

Applications in Research

THT-D4 has diverse applications across various fields:

- Metabolic Studies : Its deuterated nature allows researchers to trace the incorporation and transformation of compounds in biological systems effectively.

- Drug Development : THT-D4 is being investigated for its potential use as a drug precursor due to its favorable pharmacokinetic properties imparted by deuterium labeling.

- Chemical Research : It serves as a model compound in studies of deuterium isotope effects and reaction mechanisms.

Case Studies

-

Metabolic Pathway Tracking :

A study utilized THT-D4 to investigate metabolic pathways involving sulfur-containing compounds. The incorporation of deuterium allowed for precise tracking of metabolic transformations in vivo, demonstrating its utility in pharmacokinetic studies. -

Enzyme Interaction Studies :

Research involving similar tetrahydrothiophene derivatives has shown their ability to inhibit key enzymes involved in inflammatory responses. These findings suggest that THT-D4 may exhibit similar inhibitory effects, warranting further investigation into its potential therapeutic applications. -

Pharmacological Evaluation :

Preliminary pharmacological evaluations indicate that THT-D4 may possess antibacterial properties and could serve as a precursor for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity | Key Findings |

|---|---|---|---|

| Tetrahydrothiophene | Non-deuterated | Enzyme inhibition, PAF antagonist | Inhibits 5-lipoxygenase; anti-inflammatory effects |

| This compound | Deuterated | Enhanced tracking in metabolic studies | Improved pharmacokinetic properties |

| L-659,989 | PAF receptor antagonist | Potent anti-inflammatory effects | Competitive inhibition with high potency |

Propriétés

IUPAC Name |

2,2,5,5-tetradeuteriothiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOIDOHSFRTOEL-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(S1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.